molecular formula C5H8Br2O2 B1332124 Methyl 2,3-dibromo-2-methylpropanoate CAS No. 3673-79-8

Methyl 2,3-dibromo-2-methylpropanoate

Cat. No. B1332124
CAS RN: 3673-79-8
M. Wt: 259.92 g/mol
InChI Key: GVLXNUSEDDXIGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, the Reformatsky reaction is used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal and methyl α-bromopropionate . Another synthesis method involves the reaction of 1-methyl-2-trichloroacetylpyrrole with bromine to yield 4,5-dibromo-1-methyl-2-trichloroacetylpyrrole, which is then condensed with methyl L-2-amino-3-phenylpropanoate . These methods indicate that brominated esters can be synthesized through halogenation and subsequent reactions with other organic compounds.

Molecular Structure Analysis

The molecular structure of related compounds is determined using crystallography. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate shows a trans conformation between the phenyl group and the hydroxy group, with specific bond distances and angles . Although not the same compound, this provides a basis for understanding how brominated esters might exhibit certain molecular conformations and geometries.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the transformation of 2-methylpropane and 2-methylpropene into 2,3-dimethylbutane and 2,3-dimethylbutenes, respectively, catalyzed by an alumina-supported tungsten hydride . This indicates that methylated compounds can undergo transformations that alter their carbon skeletons, which could be relevant for the reactivity of methyl 2,3-dibromo-2-methylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structures. For instance, the loosely packed self-assembled monolayers generated from 2-alkyl-2-methylpropane-1,3-dithiols suggest that the introduction of methyl groups can influence the density and order of these monolayers . Additionally, the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane provides information on the reaction conditions, such as temperature and pressure, that could affect the yield and conversion rates of similar esters .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Optically Pure Enantiomers : Methyl 2,3-dihydroxy-2-methylpropanoate, a derivative of Methyl 2,3-dibromo-2-methylpropanoate, has been synthesized with optical purity. The process involved chromatographic separation, hydrolysis, and methylation, establishing absolute stereochemistry through conversion into 3-O-acetyl derivatives (Rodriguez, Markey, & Ziffer, 1993).

  • Asymmetric Synthesis of Fragrance Components : Enantiomers of methyl 3-methyloctanoate, a fragrance component, were synthesized starting from methyl 3-hydroxy-2-methylpropanoate, illustrating the significance of Methyl 2,3-dibromo-2-methylpropanoate in fragrance chemistry (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Hydroesterification : Research on the hydroesterification of propene into methyl 2-methylpropanoate, involving palladium, copper, oxygen, and acid, demonstrated the ability to achieve high selectivities into branched ester under mild conditions. This underscores the role of Methyl 2,3-dibromo-2-methylpropanoate in catalysis (Bertoux et al., 1998).

  • Baylis-Hillman Reaction : The transformation of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates demonstrates the application of Methyl 2,3-dibromo-2-methylpropanoate in organic synthesis, specifically in the Baylis-Hillman reaction (Basavaiah, Padmaja, & Satyanarayana, 2000).

Application in Material Science

  • Preparation of Bromine-Terminated Esters : Studies on the preparation of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers, characterized by spectroscopic and chromatographic methods, showcase the utility of Methyl 2,3-dibromo-2-methylpropanoate in material science, particularly in the synthesis of ATRP macroinitiators for drug delivery bioconjugates (Velázquez, Grande, & Elizalde, 2020)

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-2-methylpropane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for “Methyl 2,3-dibromo-2-methylpropanoate” could involve further exploration of its reactions with different bases and its potential applications in organic synthesis . It could also be interesting to study its derivatives and their potential applications .

properties

IUPAC Name

methyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLXNUSEDDXIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336523
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dibromo-2-methylpropanoate

CAS RN

3673-79-8
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3673-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha,beta-dibromoisobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
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Record name Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AG Pinkus, JS Kim, JL McAtee Jr… - Journal of the American …, 1957 - ACS Publications
Fig. 1.—Pure liquid nmr spectra of A, methyl 2, 3-dibromo-2-methylpropanoate (j for coupling between gem-hydrogens at 3-position~ 10-ll cps); B, l, 2-dibromo-2-methylpropane, taken …
Number of citations: 10 pubs.acs.org
PM Nair, JD Roberts - Journal of the American Chemical Society, 1957 - ACS Publications
The results indicate that there is rapid rotation at room temperature about the central CC bond in 11 ac and, by inference, in Ia-d also. 3 The solution to the apparent paradox is that the …
Number of citations: 130 pubs.acs.org
RD Walkup, NU Obeyesekere - Synthesis, 1987 - thieme-connect.com
This streamlined procedure for converting methyl meth-. tcrylate to methyl 3, 3-tlialkoxy-2-methylpropanoates is general with respect to any txlcohols used to form the 3, 3-dialkoxv moiety…
Number of citations: 6 www.thieme-connect.com
A Salimbeni, E Manghisi - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
2‐Diphenols reacted with 2‐alkyl‐3‐chloro‐1,2‐epoxypropane to give a mixture of 1,4‐benzodioxane, V, and 1,5‐benzodioxepine, VII, alcohols. From potassium permanganate …
Number of citations: 5 onlinelibrary.wiley.com
RM Subramanian, R Ganesan - The Journal of Organic Chemistry, 1980 - ACS Publications
y¿~ y,*) for the influence of solvent dielectric constant on the rate of a dipole-dipole reaction was made use of. In this equation D is the dielectric constant of the medium, k is the rate …
Number of citations: 2 pubs.acs.org
YF Shealy, CA O'Dell, MC Thorpe - Journal of Heterocyclic …, 1981 - Wiley Online Library
The carbocyclic analogs of thymidine (IXf), 1‐β‐ribofuranosylthymine (IXg), and 1‐β‐3′‐deoxyribofuranosyl‐thymine (IXe) were synthesized by incorporating modifications into the …
Number of citations: 69 onlinelibrary.wiley.com
JA MacPhee, A Panaye, JE Dubois - The Journal of Organic …, 1980 - ACS Publications
A recentarticle3 concerning the validity and importance of Hancock-type steric parameters4 (Esc) prompts us to report our own results and observations in this area. This is a subject …
Number of citations: 17 pubs.acs.org
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
RB Woodward, SG Levine, P Yates - Journal of the American …, 1963 - ACS Publications
The deduction of the structure I for santonic acid2 has beenfollowed3-6 by the elucidation of the structures i of all but one of the known transformation products of this compound. In the …
Number of citations: 3 pubs.acs.org
JD Roberts - The Journal of Organic Chemistry, 2009 - ACS Publications
Physical organic chemistry might be regarded as officially recognized as a distinct discipline through the publication of LP Hammett’s book of that title, although substantial earlier work …
Number of citations: 19 pubs.acs.org

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